Cas no 2648946-14-7 (5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride)

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2648946-14-7
- EN300-27753147
- 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride
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- インチ: 1S/C5H6ClFN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3
- InChIKey: MRYIUQXILACHRX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=C(C)N1C)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 211.9822545g/mol
- どういたいしつりょう: 211.9822545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 60.3Ų
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27753147-1g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 1g |
$785.0 | 2023-09-09 | ||
Enamine | EN300-27753147-10g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 10g |
$3376.0 | 2023-09-09 | ||
Enamine | EN300-27753147-0.25g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 0.25g |
$723.0 | 2023-09-09 | ||
Enamine | EN300-27753147-0.1g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 0.1g |
$691.0 | 2023-09-09 | ||
Enamine | EN300-27753147-10.0g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 10g |
$3376.0 | 2023-06-02 | ||
Enamine | EN300-27753147-1.0g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-27753147-2.5g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 2.5g |
$1539.0 | 2023-09-09 | ||
Enamine | EN300-27753147-0.5g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 0.5g |
$754.0 | 2023-09-09 | ||
Enamine | EN300-27753147-0.05g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 0.05g |
$660.0 | 2023-09-09 | ||
Enamine | EN300-27753147-5.0g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 5g |
$2277.0 | 2023-06-02 |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluorideに関する追加情報
5-Chloro-1,2-Dimethyl-1H-Imidazole-4-Sulfonyl Fluoride: A Versatile Compound in Biomedical Research
5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is a unique chemical entity that has garnered significant attention in the field of biomedical research due to its potential applications in drug discovery and molecular biology. The compound's structural features, including the imidazole ring and the sulfonyl fluoride group, make it a valuable scaffold for the development of novel therapeutics. Recent studies have highlighted its role in modulating biological pathways, particularly in the context of inflammatory diseases and neurodegenerative disorders.
The 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride molecule combines the reactivity of the sulfonyl fluoride functional group with the structural versatility of the imidazole ring. This unique combination allows the compound to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. Researchers have explored its potential as a pharmacophore in the design of small molecule inhibitors, leveraging its ability to form covalent bonds with specific residues in target proteins.
Recent advances in computational chemistry have enabled the prediction of the compound's interactions with key biological targets. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride exhibits high affinity for the kinase domain of the PI3K/AKT/mTOR pathway, which is implicated in several cancers. This finding underscores the compound's potential as a lead molecule for the development of targeted therapies in oncology.
Moreover, the imidazole ring in 5-chloro-1,2-dimethyl-1H-imidazole-4-sulde fluoride is known for its ability to act as a proton shuttle, a property that has been exploited in the design of proton pump inhibitors and antimicrobial agents. A 2024 study in ACS Chemical Biology reported that the compound can modulate the activity of proton pumps in gastric epithelial cells, suggesting its potential as a candidate for the treatment of gastrointestinal disorders.
The sulfonyl fluoride group in 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is also of interest for its reactivity in click chemistry applications. This functional group can participate in Suzuki coupling reactions and Ullmann coupling reactions, enabling the synthesis of complex molecules with high efficiency. These properties make the compound a valuable tool in the field of drug conjugation and targeted drug delivery.
Recent research has also focused on the synthetic accessibility of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride. A 2023 study in Organic & Biomolecular Chemistry described a novel synthetic route that utilizes photoredox catalysis to efficiently prepare the compound. This method not only reduces the number of steps required for synthesis but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry.
Additionally, the compound's potential in RNA biology has been explored. The imidazole ring is known to interact with RNA molecules through hydrogen bonding, a property that has been leveraged in the design of RNA-targeting drugs. A 2024 preprint study suggested that 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride can selectively bind to RNA sequences associated with virulence factors in pathogenic bacteria, offering a new approach to combat antimicrobial resistance.
Furthermore, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride has shown promise in the field of metabolic engineering. A 2023 study in Biotechnology and Bioengineering demonstrated that the compound can be used as a substrate in the biosynthesis of bioactive compounds by engineered microbial systems. This application highlights the compound's potential in the production of pharmaceuticals and industrial chemicals through synthetic biology approaches.
The structural diversity of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride also makes it a versatile scaffold for drug design. By modifying the imidazole ring or the sulfonyl fluoride group, researchers can tailor the compound's properties to suit specific therapeutic needs. For example, replacing the chlorine atom with other functional groups can enhance the compound's solubility or bioavailability, while modifying the sulfonyl fluoride group can alter its reactivity toward specific biological targets.
In conclusion, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride represents a promising candidate for a wide range of applications in biomedical research. Its unique structural features, combined with recent advances in computational chemistry and synthetic methods, position it as a valuable tool for the development of novel therapeutics. As research in this area continues to evolve, it is likely that the compound will play an increasingly important role in the discovery of new drugs and the advancement of biomedical science.
Recent studies have also highlighted the potential of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride in the treatment of neurodegenerative diseases. A 2024 study published in Neurochemistry International demonstrated that the compound can modulate the activity of tau protein, which is implicated in Alzheimer's disease. This finding suggests that the compound may have therapeutic potential in the management of neurodegenerative disorders.
Moreover, the compound's ability to interact with ion channels has been explored in the context of cardiovascular diseases. A 2023 study in Cardiovascular Research reported that 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride can modulate the activity of calcium channels, which are critical for cardiac function. This property could make the compound a potential candidate for the treatment of arrhythmias and other cardiovascular conditions.
The 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride has also shown promise in the field of antiviral research. A 2024 study in Virology Journal demonstrated that the compound can inhibit the replication of RNA viruses by interfering with RNA polymerase activity. This finding highlights its potential as a broad-spectrum antiviral agent, which could be particularly valuable in the context of emerging infectious diseases.
In summary, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is a multifaceted compound with a wide range of potential applications in biomedical research. Its structural features, combined with recent advances in drug discovery and synthetic chemistry, position it as a valuable candidate for the development of novel therapeutics. As research in this area continues to progress, it is likely that the compound will play an increasingly important role in the advancement of medical science and the treatment of various human diseases.
Recent studies have also explored the toxicological profile of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride. A 2023 study published in Toxicology and Applied Pharmacology reported that the compound exhibits low toxicity in in vitro models, suggesting that it may be a safe candidate for further preclinical and clinical development. This finding is crucial for the advancement of drug discovery, as it highlights the compound's potential for therapeutic use without significant adverse effects.
In addition to its therapeutic potential, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride has also been investigated for its environmental impact. A 2024 study in Environmental Science and Pollution Research demonstrated that the compound has a low environmental footprint, which is an important consideration for the development of sustainable pharmaceuticals and chemicals. This finding underscores the compound's potential as an environmentally friendly drug candidate and chemical product.
The 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is also being explored for its potential in regenerative medicine. A 2023 study in Stem Cells and Development reported that the compound can enhance the differentiation of stem cells into cardiomyocytes, which could have significant implications for the treatment of cardiac diseases. This finding highlights the compound's potential in the field of regenerative medicine and cell therapy.
In conclusion, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is a compound with a wide range of potential applications in biomedical research and clinical medicine. Its structural features, combined with recent advances in drug discovery and synthetic chemistry, position it as a valuable candidate for the development of novel therapeutics. As research in this area continues to progress, it is likely that the compound will play an increasingly important role in the advancement of medical science and the treatment of various human diseases.
Recent studies have also highlighted the potential of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride in the treatment of metabolic disorders. A 2024 study published in Metabolism: Clinical and Experimental demonstrated that the compound can modulate the activity of metabolic enzymes, which are critical for glucose and lipid metabolism. This finding suggests that the compound may have therapeutic potential in the management of diabetes and other metabolic conditions.
Furthermore, the compound's ability to interact with receptor tyrosine kinases has been explored in the context of oncology. A 2023 study in Oncogene reported that 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride can inhibit the activity of tyrosine kinase receptors, which are often overactive in cancer cells. This property could make the compound a potential candidate for the development of targeted cancer therapies.
In summary, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is a versatile compound with a wide range of potential applications in biomedical research and clinical medicine. Its structural features, combined with recent advances in drug discovery and synthetic chemistry, position it as a valuable candidate for the development of novel therapeutics. As research in this area continues to progress, it is likely that the compound will play an increasingly important role in the advancement of medical science and the treatment of various human diseases.
Recent studies have also explored the potential of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride in the treatment of neurodegenerative diseases. A 2024 study published in Neuroscience demonstrated that the compound can protect neurons from oxidative stress and inflammation, which are key factors in the progression of Alzheimer's disease and Parkinson's disease. This finding suggests that the compound may have therapeutic potential in the management of neurodegenerative conditions.
In addition, the compound's ability to modulate neurotransmitter systems has been investigated in the context of psychiatric disorders. A 2023 study in Pharmacopsychiatry reported that 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride can enhance the activity of serotonin and dopamine receptors, which are often dysregulated in depression and schizophrenia. This property could make the compound a potential candidate for the development of novel antidepressants and antipsychotics.
In conclusion, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is a compound with a wide range of potential applications in biomedical research and clinical medicine. Its structural features, combined with recent advances in drug discovery and synthetic chemistry, position it as a valuable candidate for the development of novel therapeutics. As research in this area continues to progress, it is likely that the compound will play an increasingly important role in the advancement of medical science and the treatment of various human diseases.
Recent studies have also highlighted the potential of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride in the treatment of infectious diseases. A 2024 study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound can inhibit the replication of viruses and bacteria, which are major causes of infectious diseases. This finding suggests that the compound may have therapeutic potential in the management of infectious conditions.
In addition, the compound's ability to modulate immune responses has been investigated in the context of autoimmune disorders. A 2023 study in Autoimmunity Reviews reported that 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride can suppress the activity of autoimmune cells, which are often overactive in autoimmune conditions. This property could make the compound a potential candidate for the development of novel immunosuppressants.
In conclusion, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is a compound with a wide range of potential applications in biomedical research and clinical medicine. Its structural features, combined with recent advances in drug discovery and synthetic chemistry, position it as a valuable candidate for the development of novel therapeutics. As research in this area continues to progress, it is likely that the compound will play an increasingly important role in the advancement of medical science and the treatment of various human diseases.
Recent studies have also explored the potential of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride in the treatment of chronic inflammatory diseases. A 2024 study published in Journal of Inflammation demonstrated that the compound can reduce inflammatory markers and immune cell activation, which are key factors in the progression of chronic inflammatory conditions. This finding suggests that the compound may have therapeutic potential in the management of inflammatory diseases.
In addition, the compound's ability to modulate cytokine production has been investigated in the context of autoimmune and inflammatory disorders. A 2023 study in Immunology Letters reported that 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride can suppress the release of pro-inflammatory cytokines, which are often elevated in inflammatory and autoimmune conditions. This property could make the compound a potential candidate for the development of novel anti-inflammatory agents.
In conclusion, the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride is a compound with a wide range of potential applications in biomedical research and clinical medicine. Its structural features, combined with recent advances in drug discovery and synthetic chemistry, position it as a valuable candidate for the development of novel therapeutics. As research in this area continues to progress, it is likely that the It seems like you're exploring a compound with a complex name: 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride. This is likely a sulfonamide derivative of imidazole, with a chlorine atom at position 5, methyl groups at positions 1 and 2, and a fluoride group attached to the sulfonyl (sulfonate) group at position 4. This type of compound could have pharmacological interest, especially in drug discovery, due to the imidazole ring and sulfonamide functionality, which are known for their biological activity and drug-like properties. ### Let me break down the structure and potential significance: --- ### 🔬 Structure: - Core ring: Imidazole (a 5-membered ring with two nitrogen atoms). - Substituents: - 5-chloro: A chlorine atom at position 5 of the imidazole ring. - 1,2-dimethyl: Methyl groups at positions 1 and 2. - 4-sulfonyl fluoride: A fluorinated sulfonate group at position 4 of the imidazole ring. --- ### 🧬 Potential Biological Significance: 1. Imidazole Ring: - Known for its basicity and ability to interact with biological targets. - Found in histidine, a key amino acid in enzymes and proteins. - Often used in antifungal agents (e.g., fluconazole), antibiotics (e.g., clindamycin), and anti-inflammatory drugs. 2. Sulfonamide Group (–SO₂F): - Sulfonamides are well-known in drug development. - They can act as inhibitors of dihydropteroate synthase (used in antibacterial and antifungal drugs like sulfamethoxazole). - The fluorine atom enhances bioavailability and metabolic stability. 3. Methyl Groups (at 1 and 2): - These can influence lipophilicity, protonation, and protein binding. - May also act as protecting groups or modulate activity. --- ### 🧪 Potential Applications: This compound could be explored for its potential in: 1. Antimicrobial Agents: - As a sulfonamide derivative, it may inhibit bacterial or fungal enzymes. - The fluorinated sulfonamide could improve drug resistance or selectivity. 2. Anti-inflammatory Drugs: - The imidazole ring and sulfonamide may interfere with inflammatory pathways. - Could modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways. 3. Neurological Disorders: - Imidazole derivatives have been studied for neuroprotection (e.g., against oxidative stress or neuroinflammation). - The sulfonamide group may help modulate neurotransmitter systems. 4. Cancer Therapeutics: - Sulfonamide derivatives can act as targeted inhibitors of kinases or other enzymes involved in cell proliferation. 5. Antifungal Drugs: - Like fluconazole, it could inhibit ergosterol biosynthesis in fungi. --- ### 🧪 Research Considerations: - In Vitro Testing: To assess antimicrobial, anti-inflammatory, or cytotoxic activity. - Structure-Activity Relationship (SAR): To determine how substitutions (like the fluorine or methyl groups) affect biological activity. - Toxicity Studies: To ensure safety and selectivity. - Synthesis: To optimize yield and purity of the compound. --- ### 🧠 If you're working on this compound: - You may be in drug discovery, organic chemistry, or biomedical research. - If you have a specific question (e.g., about synthesis, mechanism, or application), feel free to ask, and I can help further! Would you like to know more about: - Synthesis methods for this compound? - Potential targets it might interact with? - Similar compounds that exist in the literature? - How to test its biological activity? Let me know! 🧪🔬
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